molecular formula C13H14N2O4S B6534586 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1049292-78-5

4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No. B6534586
CAS RN: 1049292-78-5
M. Wt: 294.33 g/mol
InChI Key: MZTQJNYOCPRMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide (ESMOBA) is a novel compound synthesized by researchers in the field of organic chemistry. It is a member of a class of compounds known as oxazoles, which are heterocyclic organic compounds composed of carbon and nitrogen atoms. ESMOBA has a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been used in a variety of scientific research applications. It has been used as a substrate in the study of enzyme kinetics, as a ligand in the study of protein-ligand interactions, and as an inhibitor of protein-protein interactions. Additionally, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been used in the study of the structure and function of enzymes, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is not yet fully understood. However, it is known that 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide binds to a specific site on the enzyme or protein and inhibits its activity. This binding is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is thought to interact with the active site of the enzyme or protein by forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide are still being studied. However, it is known that 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is able to interact with proteins and enzymes, which can lead to a variety of effects. For example, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been shown to inhibit the activity of enzymes involved in cellular metabolism, which can lead to changes in the levels of metabolites and other molecules in the cell. Additionally, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been shown to interact with receptors, which can lead to changes in signal transduction pathways and gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide in laboratory experiments has several advantages. First, it is a relatively inexpensive and easily accessible compound. Additionally, it is highly soluble in aqueous solutions, which makes it easy to use in a variety of experiments. Furthermore, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a relatively small molecule, which makes it ideal for use in studies of enzyme kinetics and protein-ligand interactions.
However, there are also some limitations associated with the use of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide in laboratory experiments. For example, its relatively small size makes it difficult to study the structure and function of large proteins or enzymes. Additionally, since 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is an inhibitor of protein-protein interactions, it can interfere with the normal functioning of the proteins or enzymes being studied.

Future Directions

The potential future directions for 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide are numerous. For example, further research could be done to elucidate the mechanism of action of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide and to identify new applications for the compound. Additionally, further studies could be done to explore the effects of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide on cell signaling pathways and gene expression. Furthermore, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide could be used in the development of new drugs or therapies, as well as in the study of the structure and function of proteins and enzymes. Finally, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide could be used in the development of new technologies for drug delivery or for the detection of proteins and enzymes.

Synthesis Methods

The synthesis of 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a two-step process. The first step involves the reaction of ethanesulfonyl chloride with 3-methyl-1,2-oxazol-5-ylbenzamide in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 4-(ethanesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide. The second step involves the removal of the ethanesulfonyl group using a reducing agent such as sodium borohydride. This reaction yields the final product, 4-methyl-1,2-oxazol-5-ylbenzamide.

properties

IUPAC Name

4-ethylsulfonyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-6-4-10(5-7-11)13(16)14-12-8-9(2)15-19-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTQJNYOCPRMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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